Dicyclopropylamine hydrochloride
Overview
Description
Dicyclopropylamine hydrochloride is a research chemical with the CAS Number: 246257-69-2 . It has a molecular weight of 133.62 . It is commonly used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of Dicyclopropylamine hydrochloride has been a challenge due to its unique chemical properties and high aqueous solubility . A study describes a short and efficient process for its preparation . Another study discusses an oxygen-mediated Chan−Lam coupling of N-cyclopropyl 4-nitrobenzenesulfonamide with cyclopropylboronic acid .Molecular Structure Analysis
The molecular formula of Dicyclopropylamine hydrochloride is C6H12ClN . The InChI key is FUIHNRAZVMHKIS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Dicyclopropylamine hydrochloride has a molecular weight of 133.62 .Scientific Research Applications
Synthesis and Chemical Properties
- Robust Process for High-Quality Preparation : Mudryk et al. (2014) outlined an efficient process for preparing high-quality dicyclopropylamine hydrochloride (HCl). This process overcomes challenges in the synthesis of this complex molecule, ensuring safety and high chemical yield (Mudryk et al., 2014).
Pharmaceutical Formulations
- Gastroretentive Drug Delivery System : Singh and Kumar (2021) researched the development of floating gastroretentive beads loaded with Dicyclopropylamine HCl using Ionotropic gelation technology. This formulation showed enhanced stomach residence and bioavailability (Singh & Kumar, 2021).
Analytical Techniques
- Electrochemical Investigation : MamathaG. and Deepak (2015) studied the electrochemical behavior of Dicyclopropylamine HCl at a modified electrode. This research offers insights into its sensitive detection and quantification (MamathaG. & Deepak, 2015).
Clinical Trials and Studies
- Infantile Colic Treatment : Weissbluth et al. (1984) conducted a clinical trial on the effectiveness of Dicyclopropylamine HCl in treating infantile colic, demonstrating its significant effectiveness compared to placebo (Weissbluth et al., 1984).
Drug Delivery and Effectiveness
- Colon Targeted Drug Delivery : Joshi et al. (2012) developed a colon-targeted drug delivery system for Dicyclopropylamine HCl using natural polysaccharides. This formulation showed prolonged drug release, suitable for colon targeting (Joshi et al., 2012).
Antimicrobial Properties
- Antimicrobial Action : Karaka et al. (2004) analyzed the antimicrobial properties of Dicyclopropylamine HCl, showing its significant inhibitory action against various pathogenic bacteria, highlighting its potential as an antimicrobial agent (Karaka et al., 2004).
Scalable Synthesis Methods
- Efficient Synthesis Strategies : Chen et al. (2011) developed scalable and efficient methods for synthesizing Dicyclopropylamine HCl, addressing its chemical instability and solubility challenges. This work significantly improved cost-efficiency and safety in its preparation (Chen et al., 2011).
Safety And Hazards
properties
IUPAC Name |
N-cyclopropylcyclopropanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-5(1)7-6-3-4-6;/h5-7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIHNRAZVMHKIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660103 | |
Record name | N-Cyclopropylcyclopropanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclopropylamine hydrochloride | |
CAS RN |
246257-69-2 | |
Record name | N-Cyclopropylcyclopropanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyclopropylcyclopropanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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